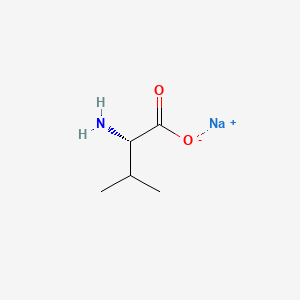
Valine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valine sodium salt is a derivative of the essential amino acid valine, where the carboxyl group is neutralized by a sodium ion. Valine is one of the branched-chain amino acids, which are crucial for protein synthesis and muscle metabolism. The sodium salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valine sodium salt can be synthesized through the neutralization of valine with sodium hydroxide. The reaction typically involves dissolving valine in water and gradually adding sodium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the crystalline sodium salt of valine.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors, where they produce valine, which is then extracted and converted to its sodium salt form through neutralization and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
Valine sodium salt undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can react with acids to form valine and sodium salts of the acids.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution Reactions: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Acid-Base Reactions: Valine and corresponding sodium salts of the acids.
Oxidation: Oxidized derivatives of valine.
Substitution: Valine salts with different cations.
Applications De Recherche Scientifique
Valine sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It serves as a nutrient in cell culture media and is essential for cell growth and metabolism.
Medicine: this compound is used in parenteral nutrition solutions to provide essential amino acids to patients.
Industry: It is used in the production of dietary supplements and as an additive in animal feed to enhance growth and muscle development
Mécanisme D'action
Valine sodium salt exerts its effects primarily through its role as an essential amino acid. It is involved in protein synthesis, muscle metabolism, and energy production. Valine is also a precursor in the biosynthesis of penicillin and other secondary metabolites. It interacts with various molecular targets, including enzymes involved in amino acid metabolism and transporters that facilitate its uptake into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine: Another branched-chain amino acid with similar roles in protein synthesis and muscle metabolism.
Isoleucine: Also a branched-chain amino acid with functions similar to valine and leucine.
Alanine: A non-essential amino acid that shares some metabolic pathways with valine.
Uniqueness
Valine sodium salt is unique in its enhanced solubility and bioavailability compared to its free amino acid form. This makes it particularly useful in applications where rapid absorption and utilization are required, such as in medical nutrition and industrial processes .
Propriétés
Numéro CAS |
34241-42-4 |
|---|---|
Formule moléculaire |
C5H10NNaO2 |
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
sodium;(2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C5H11NO2.Na/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
Clé InChI |
HRXQJPKAYPDDFU-WCCKRBBISA-M |
SMILES isomérique |
CC(C)[C@@H](C(=O)[O-])N.[Na+] |
SMILES canonique |
CC(C)C(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





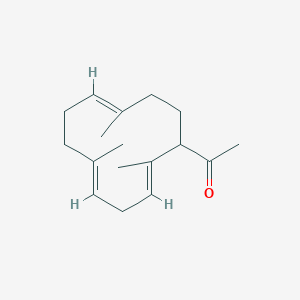
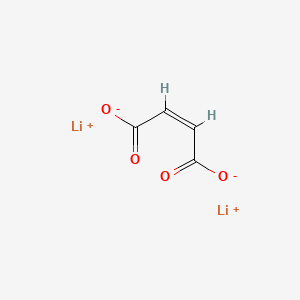

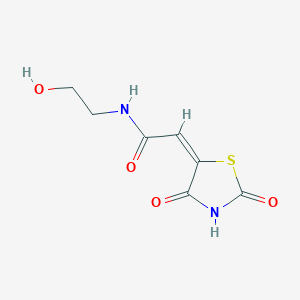
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
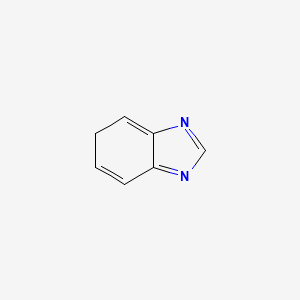
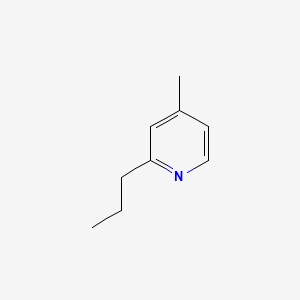

![Adenosine,[8-14C]](/img/structure/B13816584.png)


